7-Hydroxyphenanthrene-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
10117-18-7 |
|---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
7-hydroxyphenanthrene-1,2-dione |
InChI |
InChI=1S/C14H8O3/c15-9-2-4-10-8(7-9)1-3-12-11(10)5-6-13(16)14(12)17/h1-7,15H |
InChI Key |
WLFWMQIHHRFYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=O)C3=O)C=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Hydroxyphenanthrene 1,2 Dione
Strategies for the De Novo Synthesis of Phenanthrene-1,2-dione Core Structures
The creation of the phenanthrene-1,2-dione framework from non-aromatic or simpler aromatic precursors is a key challenge in organic synthesis. uni-muenchen.de Several powerful methods have been developed to build the requisite tricyclic system.
The Thiele-Winter acetoxylation is a cornerstone reaction for the preparation of hydroxyquinone moieties. mdpi.comresearchgate.net This method involves the acid-catalyzed reaction of a quinone, such as a 1,2- or 1,4-quinone, with acetic anhydride (B1165640). organicreactions.org The process yields a triacetoxy aromatic compound, which can then be hydrolyzed under acidic or basic conditions to the corresponding hydroxyhydroquinone. mdpi.comresearchgate.net Subsequent oxidation, often without isolation of the intermediate, affords the desired hydroxyquinone. mdpi.com This reaction has been applied to a wide array of quinones, including benzoquinones and naphthoquinones, demonstrating its broad applicability. organicreactions.orgresearchgate.net The choice of acid catalyst can be critical, with sulfuric acid and zinc chloride being traditional choices, while solid acids like heteropolyacids have been explored as more modern, solvent-free alternatives. organicreactions.orgresearchgate.net
Table 1: Examples of Thiele-Winter Acetoxylation
| Starting Quinone | Catalyst | Key Reagent | Product Type |
|---|---|---|---|
| p-Benzoquinone | Sulfuric Acid | Acetic Anhydride | 1,2,4-Triacetoxybenzene organicreactions.orgresearchgate.net |
| 1,4-Naphthoquinone | Sulfuric Acid / Zinc Chloride | Acetic Anhydride | 1,2,4-Triacetoxynaphthalene organicreactions.org |
This table provides illustrative examples of the Thiele-Winter reaction.
A common and effective strategy for synthesizing hydroxyquinones involves the demethylation of readily available methoxy-substituted aromatic precursors. mdpi.com This is particularly useful when the corresponding methoxyarene is more accessible than the phenol. The process can proceed via two main routes:
Demethylation then Oxidation: A methoxy (B1213986) derivative is first demethylated to reveal the hydroxyl group, forming a hydroxyhydroquinone intermediate. This intermediate is then oxidized to the target hydroxyquinone. mdpi.com
Oxidative Demethylation: Reagents such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can effect an oxidative demethylation directly, converting a methoxy-substituted hydroquinone (B1673460) or benzene (B151609) derivative into a methoxyquinone. mdpi.comresearchgate.net A subsequent, selective demethylation step can then be employed to yield the final hydroxyquinone. This has been used in the synthesis of natural products like maesanin (B1675898). mdpi.com
Table 2: Reagents for Demethylation in Hydroxyquinone Synthesis
| Reagent | Function | Example Application | Reference |
|---|---|---|---|
| Cerium(IV) Ammonium Nitrate (CAN) | Oxidative Demethylation | Synthesis of maesanin from a tetramethoxybenzene derivative. | mdpi.com |
| Perchloric Acid | Selective Demethylation | Used to demethylate a more sterically hindered methyl group. | mdpi.com |
This table summarizes reagents used in demethylation strategies for synthesizing hydroxyquinones.
Ring-closing or cyclization reactions are fundamental to building the fused ring systems of polycyclic quinones. acs.org For phenanthrene-type structures, this often involves forming the central ring. An electrochemically driven process has been reported for the selenation and subsequent cyclization of 2-hydroxy-3-allyl-1,4-naphthoquinones to form selenium-containing 1,2-naphthoquinones. acs.org In this method, the hydroxy group and the enone system of the starting quinone provide the necessary reactivity for the nucleophilic cyclization to occur. acs.org Another approach involves a base-catalyzed intramolecular aldol (B89426) reaction of an intermediate oxirane derivative to form a fused hydroxybenzoquinone system. mdpi.com These methods highlight how intramolecular reactions can efficiently construct complex, hydroxylated quinoid structures.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of atom economy, time, and energy savings. beilstein-journals.org While not exclusively for quinones, MCRs are powerful tools for creating highly substituted aromatic and heterocyclic systems. beilstein-journals.org For instance, substituted phenanthrene (B1679779) derivatives can be prepared using modifications of the Haworth synthesis, where a substituted succinic acid is used as a starting component to introduce substituents onto the final phenanthrene ring. youtube.com One-pot, three-component reactions involving alkynylbenzaldehydes, amines, and phosphonates have also been developed to synthesize complex heterocyclic structures, a strategy whose principles can be extended to carbocyclic systems like phenanthrene. beilstein-journals.org
One-pot reactions, which may or may not be true MCRs, streamline synthetic sequences by performing multiple transformations in the same reaction vessel without isolating intermediates. vapourtec.comgoogle.com This approach is highly valued for its efficiency and reduction of waste. An efficient one-pot strategy has been developed for the synthesis of ω-hydroxy ketones from lactones using a Weinreb amide-based methodology. researchgate.net This demonstrates the conversion of a cyclic ester to a hydroxy-ketone in a single procedure. Similarly, a one-pot α-chlorination-elimination sequence has been used to oxidize Hedione to dehydrohedione, converting a multi-step process into a single, scalable protocol. vapourtec.com These examples, while not directly producing phenanthrenediones, illustrate the power of one-pot protocols in creating hydroxy-dione functionalities, a key feature of the target compound.
Targeted Synthesis of 7-Hydroxyphenanthrene-1,2-dione and its Isomers
The specific synthesis of this compound is not extensively detailed in readily available literature, suggesting it is a specialized target. However, its synthesis can be logically proposed based on the general methodologies described above and the known reactivity of phenanthrene and its precursors. youtube.com
A plausible route would involve the construction of a phenanthrene skeleton with the correct oxygenation pattern. This could be achieved via a modified Haworth synthesis or a related annulation strategy, starting with a suitably substituted naphthalene (B1677914) derivative to ensure the eventual placement of the hydroxyl group at the C7 position.
Once a 7-methoxyphenanthrene or related precursor is obtained, several key transformations would be necessary:
Oxidation: The 9,10-positions of the phenanthrene ring are particularly susceptible to oxidation to form the corresponding 9,10-dione (a phenanthrenequinone). youtube.com
Conversion to the 1,2-dione: While the 9,10-dione is more common, accessing the 1,2-dione isomer is a greater challenge. It may require a strategy that blocks the 9,10-positions or uses a starting material where the 1,2-positions are already functionalized for oxidation.
Hydroxyl Group Installation: The hydroxyl group at C7 could be introduced via demethylation of a 7-methoxy precursor, as described in section 2.1.2.
The synthesis of isomers is inherently linked to the choice of starting materials and the regioselectivity of the reactions. For example, electrophilic substitution reactions on the phenanthrene ring, such as nitration or sulfonation, tend to occur at positions 3, 9, and 10, depending on the conditions. youtube.com By starting with a different naphthalene isomer in a Haworth-type synthesis or by controlling the position of electrophilic attack, one could direct the functionalization to create various positional isomers of hydroxyphenanthrene-1,2-dione.
Regioselective Functionalization Techniques
The synthesis of this compound necessitates precise control over the placement of functional groups on the phenanthrene core. Regioselective functionalization techniques are paramount in achieving this control. While the direct synthesis of this specific compound is not extensively detailed in readily available literature, plausible routes can be inferred from established methodologies for functionalizing phenanthrene and its derivatives.
A key challenge in phenanthrene chemistry is the regioselective functionalization at the C1–C8 positions, as reactions often favor the more reactive K-region (C9 and C10 sites). rsc.org One conceptual approach to introduce a hydroxyl group at the C7 position would involve a multi-step synthesis starting from a pre-functionalized precursor. For instance, a starting material already bearing a substituent at the C7 position that can be converted to a hydroxyl group, such as a methoxy or a bromo group, would be an ideal starting point.
Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, could be employed to introduce functional groups at specific positions. For example, a bromo-substituted phenanthrene could undergo a Buchwald-Hartwig amination or a palladium-catalyzed hydroxylation to install the desired hydroxyl group. Another strategy involves the use of directing groups to guide the functionalization to a specific carbon atom.
Furthermore, radical-based methodologies have emerged as powerful tools for the functionalization of polycyclic aromatic hydrocarbons. acs.orgnih.govacs.org An oxidatively terminated tin-mediated radical cyclization of a strategically designed alkyne precursor could potentially lead to a phenanthrene skeleton with a substituent at the desired position, which could then be converted to the hydroxyl group. nih.govacs.org
Oxidation Methods for Phenanthrene Precursors to Diones
Once a 7-hydroxyphenanthrene precursor is obtained, the subsequent key transformation is the oxidation of the C1 and C2 positions to form the 1,2-dione (an o-quinone). Various oxidation methods are available for converting phenanthrenes to phenanthrenequinones.
A common and effective method for this transformation is the use of chromium trioxide (CrO₃) in acetic acid. govinfo.gov This reagent is known to oxidize the most reactive double bond of phenanthrene, which is typically the 9,10-bond, to yield phenanthrene-9,10-dione. govinfo.gov However, the regioselectivity of this oxidation can be influenced by the presence and nature of substituents on the phenanthrene ring.
For the specific synthesis of a 1,2-dione, alternative oxidizing agents and strategies might be necessary. The use of o-iodoxybenzoic acid (IBX) has been reported for the oxidation of hydroxypyrene to pyrene-1,2-dione, suggesting its potential applicability to substituted phenanthrenes. nih.gov Another approach could involve the use of a laccase enzyme in the presence of a mediator like 1-hydroxybenzotriazole (B26582) (HBT), which has been shown to oxidize phenanthrene to phenanthrene-9,10-quinone. nih.gov While this particular system yields the 9,10-quinone, modifications to the enzyme or reaction conditions could potentially alter the regioselectivity.
Ruthenium-catalyzed oxidation is another powerful method. For instance, RuCl₃ with an oxidant like NaIO₄ has been used to oxidize phenanthrene, yielding phenanthrene-9,10-quinone as a major product in a biphasic system. scispace.com The choice of solvent system can significantly influence the product distribution. scispace.com
The following table summarizes various oxidation methods applicable to phenanthrene and related polycyclic aromatic hydrocarbons:
| Oxidizing Agent/System | Precursor | Product | Reference |
| Chromic acid (CrO₃) | Phenanthrene | Phenanthrene-9,10-quinone | govinfo.gov |
| Laccase/1-hydroxybenzotriazole | Phenanthrene | Phenanthrene-9,10-quinone | nih.gov |
| o-Iodoxybenzoic acid (IBX) | 1-Hydroxypyrene | Pyrene-1,2-dione | nih.gov |
| Ruthenium trichloride (B1173362) (RuCl₃)/NaIO₄ | Phenanthrene | Phenanthrene-9,10-quinone | scispace.com |
Chemical Derivatization and Analog Synthesis of this compound
The chemical derivatization of this compound is a crucial step in exploring its structure-activity relationships (SAR). By systematically modifying the hydroxyl group and the quinone moiety, researchers can gain insights into the structural requirements for its biological activity.
The phenolic hydroxyl group at the C7 position offers a convenient handle for various chemical modifications. Standard reactions for derivatizing phenols can be readily applied.
Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide range of alkyl and aryl groups, which can modulate the lipophilicity and steric properties of the molecule.
Esterification: Reaction with an acyl chloride or anhydride in the presence of a base will yield the corresponding ester. This introduces an acyl group, which can alter the electronic properties and potential for hydrogen bonding.
Alkylation: Direct alkylation of the aromatic ring can also be considered, although this may be less regioselective.
The o-quinone moiety is a reactive functional group that can undergo several transformations, providing another avenue for analog synthesis.
Reduction: The quinone can be reduced to the corresponding hydroquinone (1,2-dihydroxyphenanthrene derivative). This transformation significantly alters the electronic properties and redox potential of the molecule. The hydroquinone can be further derivatized, for example, by etherification or esterification of the two hydroxyl groups.
Nucleophilic Addition: Quinones are susceptible to nucleophilic addition reactions. A variety of nucleophiles, such as amines, thiols, and carbanions, can add to the quinone ring, leading to the formation of new C-N, C-S, or C-C bonds. These reactions can be used to introduce a wide array of substituents.
Diels-Alder Reactions: The quinone can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex, fused-ring systems.
The design of analogues for SAR studies should be guided by a systematic approach to probe the importance of different structural features of this compound. Key design principles include:
Isosteric and Bioisosteric Replacements: The hydroxyl group can be replaced by other functional groups with similar steric or electronic properties, such as -NH₂, -SH, or -F. This helps to determine the importance of the hydrogen-bonding capacity and electronic nature of the substituent at the C7 position.
Homologation: The length of an alkyl chain attached to the hydroxyl group (as an ether) can be systematically varied to probe the effect of lipophilicity and steric bulk in that region of the molecule.
Positional Isomerism: Synthesizing isomers with the hydroxyl group at different positions on the phenanthrene ring (e.g., 2-hydroxy, 3-hydroxy, etc.) can reveal the optimal position for biological activity.
Modification of the Quinone Ring: Altering the substitution pattern on the quinone ring or replacing the o-quinone with a p-quinone (if synthetically accessible) can provide insights into the role of the quinone moiety in the compound's mechanism of action. Studies on alkyl-phenanthrenes have shown that the substitution pattern can influence the mode of toxicity, for instance, by shifting activity from ion channel blockade to aryl hydrocarbon receptor (AHR) activation. researchgate.net
A systematic library of analogues generated based on these principles can then be screened for biological activity to build a comprehensive SAR profile for this class of compounds.
Biosynthesis and Biotransformation Pathways Relevant to 7 Hydroxyphenanthrene 1,2 Dione
Natural Occurrence and Phytochemistry of Phenanthrene (B1679779) Derivatives
Phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a three-ring aromatic structure. youtube.comfishersci.com While many PAHs are known as environmental pollutants, a significant number of phenanthrene derivatives are naturally synthesized by plants, particularly within the Orchidaceae family. researchgate.netnih.gov
The Orchidaceae family is a rich source of naturally occurring phenanthrenes and their derivatives. nih.gov Numerous studies have documented the isolation and structural characterization of these compounds from various orchid genera, including Coelogyne, Bletilla, Dendrobium, and Maxillaria. researchgate.netnih.govnih.govtandfonline.comacs.org For instance, novel phenanthrene derivatives such as coelogin (B1213894) and coeloginin (B12749605) have been isolated from the orchid Coelogyne cristata. researchgate.netnih.gov The tubers of Bletilla striata have also been found to contain a variety of phenanthrenes. nih.gov Research on Maxillaria densa led to the isolation of new phenanthrene derivatives, including 2,5-dihydroxy-3,4-dimethoxyphenanthrene and its 9,10-dihydro counterpart. acs.org Similarly, a new phenanthrene with a spirolactone ring, named dendroochreatene, was discovered in Dendrobium ochreatum. tandfonline.com
The distribution of specific phenanthrene derivatives can serve as a chemotaxonomic marker, aiding in the classification and differentiation of plant species. For example, the presence of a vinyl group at the 5-position of the phenanthrene skeleton is considered a characteristic marker for species within the Juncus genus. nih.gov The unique profiles of phenolic compounds, including phenanthrene derivatives, can help distinguish between closely related species, as demonstrated in the genus Euphrasia. nih.gov The structural diversity of phenanthrenes found in different orchid species also suggests their potential utility in the chemotaxonomy of the Orchidaceae family. researchgate.netnih.gov
Microbial and Enzymatic Transformations of Phenanthrenes and Related Quinones
Microorganisms play a crucial role in the environmental degradation and transformation of phenanthrene. nih.govfrontiersin.org These processes are of significant interest for bioremediation strategies aimed at cleaning up PAH-contaminated sites. nih.govfrontiersin.org
A diverse range of bacteria and fungi are capable of degrading phenanthrene, often utilizing it as a sole source of carbon and energy. frontiersin.orgnih.gov Bacterial degradation can proceed through several routes. frontiersin.org Some bacteria initiate the process by oxidizing phenanthrene to 1-hydroxy-2-naphthoic acid, which is then further metabolized. nih.govethz.ch Novel degradation pathways have been identified in certain bacterial strains, involving intermediates like 1-naphthol (B170400) and salicylic (B10762653) acid. nih.gov Microbial consortia, composed of multiple bacterial species, often exhibit higher degradation efficiency than individual strains. nih.govfrontiersin.org For instance, a consortium dominated by Fischerella sp. demonstrated the ability to degrade up to 92% of phenanthrene within five days. mdpi.com Genera such as Achromobacter, Pseudomonas, and Bosea have been identified as effective phenanthrene degraders. frontiersin.org
Fungi, particularly white-rot fungi like Pleurotus ostreatus, also metabolize phenanthrene. nih.govnih.gov Fungal degradation pathways often involve cytochrome P-450 monooxygenases and epoxide hydrolases to initially oxidize phenanthrene. ethz.chnih.govnih.gov The fungus Cunninghamella elegans is known to metabolize phenanthrene to form trans-dihydrodiols. nih.gov
Mammalian Biotransformation of Phenanthrene to Dihydrodiols and Quinones
In mammals, phenanthrene undergoes extensive metabolic transformation, primarily mediated by cytochrome P450 enzymes and epoxide hydrolases. d-nb.infonih.govresearchgate.net This metabolism is a critical determinant of its biological activity. The metabolic pathways of phenanthrene are often studied as a model for more carcinogenic PAHs. ethz.chnih.gov
The initial step in mammalian phenanthrene metabolism involves the formation of arene oxides at different positions on the phenanthrene ring. researchgate.net These epoxides are then hydrated by epoxide hydrolase to form trans-dihydrodiols, such as phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol. d-nb.inforesearchgate.net Alternatively, the epoxides can rearrange to form phenols (hydroxyphenanthrenes). d-nb.inforesearchgate.net
The dihydrodiol metabolites can be further oxidized to form highly reactive diol epoxides, a pathway associated with the carcinogenicity of many PAHs. researchgate.net Another significant metabolic route involves the oxidation of dihydrodiols by aldo-keto reductases to form ortho-quinones (o-quinones). nih.gov Phenanthrene-1,2-dione and phenanthrene-3,4-dione are examples of such quinones that have been identified as urinary metabolites in humans. nih.gov These quinones are redox-active molecules that can generate reactive oxygen species, contributing to oxidative stress. nih.gov The presence of phenanthrene ortho-quinones in human urine has been correlated with biomarkers of lipid peroxidation, suggesting their role in PAH-induced oxidative damage. nih.gov
Phase I Metabolic Pathways via Cytochrome P450 (CYP450) and Epoxide Hydrolase
Phase I metabolism represents the initial step in transforming xenobiotics like phenanthrene. sigmaaldrich.com The primary enzymes involved are the cytochrome P450 (CYP450) monooxygenases, which are predominantly located in the endoplasmic reticulum of liver cells. sigmaaldrich.commdpi.com These enzymes catalyze the oxidation of phenanthrene, introducing an oxygen atom to form a reactive epoxide intermediate. nih.govresearchgate.net Specifically, CYP enzymes such as CYP1A1, CYP1A2, and CYP1B1 are known to be involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov
Following the formation of an epoxide, the enzyme epoxide hydrolase (EPHX1) plays a crucial role. researchgate.netnih.gov EPHX1 catalyzes the hydrolysis of the reactive epoxide, adding a water molecule to form a more stable and polar dihydrodiol. researchgate.netnih.gov This conversion is generally a detoxification step, protecting the cell from the genotoxic potential of epoxides. nih.gov The main Phase I metabolites of phenanthrene are typically dihydrodiols and various monohydroxylated phenols. researchgate.netresearchgate.net
The general scheme for Phase I metabolism of phenanthrene can be summarized as follows:
Oxidation: Catalyzed by CYP450 enzymes.
Hydrolysis: Catalyzed by epoxide hydrolase.
This two-step process is fundamental for the subsequent reactions that can lead to the formation of phenanthrene ortho-quinones.
Formation of Phenanthrene ortho-Quinones (e.g., 1,2-PheQ, 3,4-PheQ) from Dihydrodiols
Phenanthrene ortho-quinones (PheQs) are significant metabolites formed from the dihydrodiol products of Phase I metabolism. The primary pathway involves the oxidation of non-K-region phenanthrene dihydrodiols, such as 1,2-dihydroxy-1,2-dihydrophenanthrene (1,2-PheD) and 3,4-dihydroxy-3,4-dihydrophenanthrene (3,4-PheD). nih.gov
This transformation is catalyzed by dihydrodiol dehydrogenases (DDs), which oxidize the dihydrodiols into transient and highly unstable ortho-catechols. These catechols then rapidly and automatically oxidize to form the more stable ortho-quinones, 1,2-PheQ and 3,4-PheQ. nih.gov Another significant enzymatic pathway contributing to the formation of PAH ortho-quinones is the aldo-keto reductase (AKR) pathway. nih.gov Additionally, hydroxyphenanthrenes, such as 1-hydroxyphenanthrene (B23602) (1-OHPhe), can also be directly oxidized to yield phenanthrene ortho-quinones like 1,2-PheQ. nih.gov
Table 1: Key Enzymes and Reactions in Phenanthrene ortho-Quinone Formation
| Precursor | Enzyme(s) | Intermediate | Final Product | Citation |
| 1,2-Dihydroxy-1,2-dihydrophenanthrene (1,2-PheD) | Dihydrodiol Dehydrogenase (DD) | ortho-Catechol | 1,2-Phenanthrenequinone (1,2-PheQ) | nih.gov |
| 3,4-Dihydroxy-3,4-dihydrophenanthrene (3,4-PheD) | Dihydrodiol Dehydrogenase (DD) | ortho-Catechol | 3,4-Phenanthrenequinone (3,4-PheQ) | nih.gov |
| Phenanthrene Dihydrodiols | Aldo-Keto Reductase (AKR) family | Not specified | ortho-Quinones | nih.gov |
| 1-Hydroxyphenanthrene (1-OHPhe) | Oxidizing agents (e.g., o-iodoxybenzoic acid) | Not specified | 1,2-Phenanthrenequinone (1,2-PheQ) | nih.gov |
Proposed Metabolic Routes to Hydroxyphenanthrene-Diones
While direct metabolic pathways for the synthesis of 7-Hydroxyphenanthrene-1,2-dione are not explicitly documented, a plausible route can be proposed based on the established metabolism of phenanthrene and other PAHs. The formation likely involves a multi-step process beginning with the initial hydroxylation of the phenanthrene ring, followed by the formation of a dione (B5365651) structure.
A probable metabolic sequence is as follows:
Initial Hydroxylation: Phenanthrene undergoes an initial oxidation via CYP450 enzymes to form a hydroxyphenanthrene intermediate (a phenol). researchgate.netresearchgate.net
Second Hydroxylation/Diol Formation: This hydroxyphenanthrene could then be further metabolized. A second hydroxylation event, followed by the action of epoxide hydrolase, could lead to the formation of a hydroxylated phenanthrene dihydrodiol.
Oxidation to Dione: This hydroxylated dihydrodiol intermediate would then be a substrate for dihydrodiol dehydrogenase, analogous to the formation of 1,2-PheQ from 1,2-PheD. nih.gov This final oxidation step would yield the hydroxyphenanthrene-dione, such as this compound.
This proposed pathway is supported by the known metabolic logic where the organism sequentially adds functional groups to increase polarity and facilitate excretion, and by parallel metabolic routes observed for other PAHs where hydroxylated metabolites are further oxidized. researchgate.net
Environmental Formation and Transformation of Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs)
Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs), a class that includes hydroxyphenanthrene-diones, are pervasive environmental contaminants. Their presence in the environment stems from two main sources: primary emissions and secondary formation. nih.gov
Primary Emissions: Oxy-PAHs can be directly released into the atmosphere from the incomplete combustion of organic materials, such as fossil fuels and biomass. nih.govacs.org
Secondary Formation: A significant portion of environmental Oxy-PAHs is formed through the atmospheric transformation of their parent PAHs. nih.govtandfonline.com This occurs when PAHs react with atmospheric oxidants.
These compounds are found in complex mixtures in the atmosphere, partitioned between the gas and particle-bound phases. nih.gov
Atmospheric Photochemical Oxidation Reactions
The primary mechanism for the environmental transformation of gaseous phenanthrene is through photochemical oxidation initiated by hydroxyl (OH) radicals. nih.govbohrium.com This reaction is a critical atmospheric loss process for many PAHs. nih.gov
In the presence of oxygen (O₂) and nitrogen oxides (NOx), the initial reaction of phenanthrene with an OH radical leads to the formation of an extensive array of oxygenated products. nih.govbohrium.com Theoretical and experimental studies have shown that this process yields ring-retaining products like phenanthrols (hydroxyphenanthrenes), phenanthones, and phenanthrenequinones, as well as ring-opening products. bohrium.com The atmospheric lifetime of phenanthrene is relatively short due to this rapid oxidation, with an estimated lifetime of approximately 4.6 hours. nih.govbohrium.com These atmospheric reactions are also a significant contributor to the formation of secondary organic aerosols (SOA). bohrium.com
Degradation Mechanisms in Environmental Matrices
Once formed, Oxy-PAHs, along with their parent compounds, are subject to further degradation in various environmental compartments like soil and water.
Microbial Degradation: A primary route for the breakdown of phenanthrene and its derivatives in soil and aquatic systems is microbial metabolism. nih.govnih.gov Various bacteria, such as Stenotrophomonas maltophilia and Sphingobium yanoikuyae, can utilize phenanthrene as a source of carbon and energy. nih.govnih.gov The degradation process typically begins with an enzymatic attack by dioxygenases, which introduce two hydroxyl groups onto the aromatic ring, often at the 3,4-position, to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.govnih.gov This intermediate is then further metabolized through pathways that lead to the cleavage of the aromatic rings, eventually breaking the compound down into simpler molecules that can enter central metabolic cycles. researchgate.netethz.ch
Photodegradation: In aquatic environments, photodegradation is another important transformation mechanism. The absorption of ultraviolet (UV) light can transform phenanthrene into various photoproducts, including 9,10-phenanthrenequinone. nih.gov This process can be accelerated by the presence of photocatalysts like titanium dioxide (TiO₂) nanoparticles, which are increasingly relevant environmental contaminants. nih.gov
Phytoremediation: Plants can also contribute to the degradation of PAHs in soil through a process known as phytoremediation. mdpi.com This can occur through:
Phytodegradation: The uptake of PAHs by the plant and subsequent metabolic breakdown within the plant tissues, a concept sometimes referred to as the "green liver". mdpi.com
Rhizosphere Biodegradation: Plants release exudates from their roots that support a rich microbial community in the surrounding soil (the rhizosphere). These microbes can effectively degrade PAHs. mdpi.com
Table 2: Environmental Degradation Mechanisms of Phenanthrene
| Degradation Mechanism | Environment | Key Process | Resulting Products/Outcome | Citations |
| Atmospheric Oxidation | Atmosphere | Reaction with OH radicals in the presence of O₂ and NOx. | Phenanthrols, phenanthones, phenanthrenequinones, ring-opening products. | nih.govbohrium.com |
| Microbial Degradation | Soil, Water | Enzymatic attack by dioxygenases, followed by ring cleavage. | Ring-cleavage products (e.g., 1-hydroxy-2-naphthoic acid), leading to complete mineralization. | nih.govnih.govresearchgate.net |
| Photodegradation | Water | Absorption of UV light, potentially with photocatalysts (e.g., TiO₂). | Photoproducts such as 9,10-phenanthrenequinone. | nih.gov |
| Phytoremediation | Soil | Plant uptake and metabolism (phytodegradation) or stimulation of root-zone microbes (rhizosphere biodegradation). | Partial or complete degradation of phenanthrene in contaminated soil. | mdpi.com |
Mechanistic Studies of Biological Activities Associated with Phenanthrene Diones, Including 7 Hydroxyphenanthrene 1,2 Dione
Modulation of Cellular Signaling Pathways by Phenanthrene (B1679779) Quinones
Phenanthrene quinones, including hydroxylated derivatives like 7-Hydroxyphenanthrene-1,2-dione, are known to perturb cellular signaling cascades, leading to a range of biological effects.
Phenanthrene quinones are recognized for their capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). This process is a key mechanism behind their biological activity. The quinone structure allows these molecules to undergo redox cycling. In this process, the quinone is reduced to a semiquinone radical and then to a hydroquinone (B1673460), often at the expense of cellular reducing agents like NADPH. These intermediates can then react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) radicals in the process. This futile cycling establishes a continuous source of ROS, leading to a state of oxidative stress within the cell. nih.gov
The accumulation of ROS can overwhelm the cell's antioxidant defense systems, resulting in damage to crucial macromolecules such as lipids, proteins, and DNA. This oxidative damage is a contributing factor to the observed biological effects of phenanthrene quinones.
Phenanthrene quinones have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism. nih.gov Upon binding to a ligand like a phenanthrene quinone, the AhR translocates from the cytoplasm to the nucleus. nih.gov In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. nih.govusgs.gov
One of the key genes induced by this pathway is Cytochrome P450 1A1 (CYP1A1). usgs.gov The interaction between AhR and another transcription factor, Nuclear factor erythroid 2-related factor 2 (Nrf2), has also been observed, suggesting a complex regulatory network. usgs.gov This crosstalk can influence the expression of antioxidant and detoxification enzymes, further highlighting the intricate cellular response to phenanthrene quinones. usgs.gov
The activation of the AhR pathway by phenanthrene quinones directly influences the activity of certain enzyme systems. A prominent example is the induction of 7-ethoxyresorufin-O-deethylase (EROD) activity, which is a catalytic function primarily attributed to the CYP1A1 enzyme. nih.govresearchgate.net Therefore, EROD activity serves as a sensitive biomarker for exposure to AhR-activating compounds, including polycyclic aromatic hydrocarbons (PAHs) and their quinone metabolites. nih.govresearchgate.netnih.gov
The induction of EROD activity follows a clear mechanistic path: the binding of the phenanthrene quinone to the AhR, nuclear translocation of the AhR-ligand complex, dimerization with ARNT, binding to XREs, and subsequent transcription and translation of the CYP1A1 gene. nih.gov The resulting increase in CYP1A1 protein leads to a measurable increase in EROD activity. researchgate.netnih.gov
Table 1: Mechanistic Steps in EROD Induction by Phenanthrene Quinones
| Step | Description | Key Molecules Involved |
| 1. Ligand Binding | The phenanthrene quinone enters the cell and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). | Phenanthrene quinone, AhR |
| 2. Nuclear Translocation | The ligand-bound AhR complex moves from the cytoplasm into the nucleus. | AhR-ligand complex |
| 3. Heterodimerization | Inside the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT). | AhR-ligand complex, ARNT |
| 4. DNA Binding | The AhR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes. | AhR/ARNT heterodimer, XREs |
| 5. Gene Transcription | Binding of the complex initiates the transcription of the target gene, such as CYP1A1, into messenger RNA (mRNA). | RNA Polymerase, mRNA |
| 6. Protein Translation | The mRNA is translated into the corresponding protein, for example, the CYP1A1 enzyme. | Ribosomes, CYP1A1 enzyme |
| 7. Increased Enzyme Activity | The increased amount of CYP1A1 enzyme results in higher EROD activity. | CYP1A1, 7-ethoxyresorufin |
Biochemical Interactions and Molecular Targeting
The biological effects of phenanthrene diones are also a consequence of their direct interactions with various biomolecules and the subsequent activation of cellular response pathways.
The electrophilic nature of phenanthrene quinones makes them reactive towards nucleophilic sites on biological macromolecules, including proteins and DNA. While specific studies on the binding of this compound are limited, research on related compounds provides valuable insights. For instance, studies on other PAH derivatives have demonstrated their ability to form covalent adducts with DNA. nih.gov This binding can potentially lead to mutations and genotoxic effects if not repaired.
Similarly, the reactive nature of quinones suggests they can covalently modify proteins, altering their structure and function. Such modifications can affect enzymes, transcription factors, and other proteins involved in critical cellular processes. The specific protein targets of this compound and the functional consequences of these binding events are areas requiring further investigation.
Cells possess intricate signaling networks to respond to chemical insults, including those posed by phenanthrene diones. The cellular response is multifaceted and involves the activation of several key pathways designed to mitigate damage and restore homeostasis.
Upon exposure to phenanthrene diones, the induction of oxidative stress triggers the activation of antioxidant response pathways. The Nrf2-Keap1 pathway is a primary sensor of oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. However, in the presence of electrophiles like phenanthrene quinones, Nrf2 is released, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.
In addition to the AhR and Nrf2 pathways, other signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathways can be modulated by phenanthrene diones. These pathways are involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The specific pattern of pathway activation will ultimately determine the cellular fate in response to exposure to these compounds.
Table 2: Key Cellular Response Pathways to Phenanthrene Diones
| Pathway | Trigger | Key Mediators | Cellular Outcome |
| Aryl Hydrocarbon Receptor (AhR) Pathway | Binding of phenanthrene quinone | AhR, ARNT, XREs | Induction of metabolic enzymes (e.g., CYP1A1) |
| Nrf2-Keap1 Pathway | Oxidative and electrophilic stress | Nrf2, Keap1, AREs | Upregulation of antioxidant and detoxification enzymes |
| Mitogen-Activated Protein Kinase (MAPK) Pathways | Cellular stress, receptor activation | ERK, JNK, p38 | Regulation of cell proliferation, apoptosis, and inflammation |
Research on Antimicrobial Mechanisms of Phenanthrene Derivatives
Phenanthrene derivatives exhibit a range of antimicrobial activities against various pathogens, including drug-resistant strains. bohrium.com The mechanisms underlying these effects are diverse and often target fundamental bacterial processes.
One primary mechanism involves the disruption of bacterial cell membranes. bohrium.comnih.gov Certain phenanthrene compounds, such as blestriacin, a dihydro-biphenanthrene, have been shown to cause a loss of membrane potential and integrity in bacteria like Staphylococcus aureus and Bacillus subtilis. bohrium.comnih.gov This disruption leads to the leakage of essential intracellular components, such as alkaline phosphatase and DNA, ultimately resulting in bacterial cell death. bohrium.com The bactericidal effect of these compounds is often dose-dependent. nih.gov
Another key antimicrobial mechanism is the generation of reactive oxygen species (ROS). bohrium.com Studies on phenanthrene compounds isolated from Arundina graminifolia have demonstrated that they can increase ROS levels within bacterial cells. bohrium.com This oxidative stress contributes to the alteration of the bacterial membrane structure and subsequent cell death. bohrium.com Furthermore, research on phenanthrenequinone-based Schiff base metal complexes has indicated that these compounds can interact with and cleave DNA, suggesting another avenue for their antimicrobial action. nih.gov
The structure of phenanthrene derivatives plays a crucial role in their antimicrobial efficacy. For instance, the presence and position of hydroxyl groups can enhance antibacterial activity. bohrium.com Some studies have also pointed to the inhibition of bacterial respiratory chain enzymes, such as NADH cytochrome c reductase, as a potential target. mdpi.com The antibacterial activity of phenanthrene derivatives has been demonstrated against a variety of phytopathogenic bacteria as well, with some compounds like aristoloxazine C showing potent effects by destroying the bacterial cell wall structure. nih.gov
Below is a table summarizing the antimicrobial activity of selected phenanthrene derivatives against various microorganisms.
| Compound | Microorganism | Activity | MIC/IC50 |
| Blestriacin | Staphylococcus aureus (including MRSA) | Bactericidal | 2-8 µg/mL (MIC) |
| Aristoloxazine C | Ralstonia solanacearum | Antibacterial | 0.05 µg/mL (MIC) |
| Aristoloxazine C | Xanthomonas oryzae | Antibacterial | 2.5 µg/mL (MIC) |
| Aristoloxazine C | Erwinia carolovora | Antibacterial | 2.5 µg/mL (MIC) |
| Dehydrojuncuenin B | Methicillin-susceptible Staphylococcus aureus (MSSA) | Antibacterial | 15.1 µM (MIC) |
| Dehydrojuncuenin B | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 15.1 µM (MIC) |
| Ensifolin I | Methicillin-susceptible Staphylococcus aureus (MSSA) | Antibacterial | 15.3 µM (MIC) |
| Ensifolin I | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | 15.3 µM (MIC) |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus
Anti-inflammatory and Antioxidant Mechanistic Investigations of Phenanthrene Structures
Phenanthrene structures, including diones, have demonstrated significant anti-inflammatory and antioxidant activities, which are often interlinked. nih.govnih.gov
The anti-inflammatory effects of many phenanthrene derivatives are mediated through the inhibition of key signaling pathways involved in the inflammatory response. nih.gov Research has shown that certain phenanthrenes can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.govacs.org This suppression is often achieved by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well as the inhibitory kappa B-α (IκBα). nih.gov By blocking these pathways, phenanthrenes effectively downregulate the activity of the transcription factor nuclear factor-κB (NF-κB), a central regulator of inflammatory gene expression. nih.gov For instance, 5-hydroxy-3,7-dimethoxy-1,4-phenanthraquinone has been reported to exhibit potent anti-inflammatory effects. acs.org
The antioxidant activity of phenanthrene derivatives is largely attributed to their chemical structure, particularly the number and position of hydroxyl groups. nih.gov These hydroxyl groups can donate electrons and transfer hydrogen atoms to scavenge free radicals, thus mitigating oxidative stress. nih.govnih.gov The antioxidant capacity of these compounds has been evaluated using various assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov Some hydroxylated phenanthrenes have shown greater antioxidant efficacy than resveratrol, a well-known antioxidant. nih.gov The extended conjugation over multiple aromatic rings in the phenanthrene structure also contributes to their antioxidant potential. nih.gov
Furthermore, some phenanthrene diones, such as 9,10-phenanthrenequinone, can also exhibit pro-oxidant activity through redox cycling. nih.gov This process generates reactive oxygen species, which can induce cellular damage and apoptosis. nih.gov This dual antioxidant/pro-oxidant nature suggests that the biological effects of phenanthrene diones can be context-dependent.
The table below presents the anti-inflammatory and antioxidant activities of several phenanthrene derivatives.
| Compound | Biological Activity | Cell Line/Assay | IC50 Value |
| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO Production Inhibition | RAW264.7 | 0.7-41.5 µM |
| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO Production Inhibition | RAW264.7 | 0.7-41.5 µM |
| Shancidin | DPPH Radical Scavenging | - | 6.67 ± 0.84 µM |
| Hydrojuncinol | ROS Production Inhibition | THP-1 | < 6 µM |
| Hydrojuncuenin | ROS Production Inhibition | THP-1 | < 6 µM |
| 7-oxodehydroabietic acid hybrid (compound 10) | Anti-inflammatory | BV2 | 8.40 ± 0.98 µM |
| 7-oxodehydroabietic acid hybrid (compound 17) | Anti-inflammatory | BV2 | 9.76 ± 1.27 µM |
NO: Nitric Oxide; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ROS: Reactive Oxygen Species
Advanced Analytical and Spectroscopic Techniques for the Characterization and Quantification of 7 Hydroxyphenanthrene 1,2 Dione
Chromatographic Separation Methods
Chromatographic techniques are fundamental for separating 7-Hydroxyphenanthrene-1,2-dione from complex mixtures, enabling its accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the analysis of PAHs and their hydroxylated metabolites. fda.govuludag.edu.tr Many PAHs exhibit native fluorescence, which allows for their detection at very low concentrations. uludag.edu.tr For compounds that are not naturally fluorescent or have weak fluorescence, derivatization techniques can be employed to enhance their detection. nih.gov
The HPLC-FLD method often involves a gradient elution using a C18 stationary phase to separate the analytes. fda.gov The fluorescence detector can be programmed with specific excitation and emission wavelengths to maximize the sensitivity for each target compound. uludag.edu.trresearchgate.net For instance, a method for screening PAHs in seafood uses a polymeric C18 column with a 35-minute gradient elution. fda.gov The applicability of HPLC-FLD extends to various sample types, including environmental and biological matrices.
Key Parameters for HPLC-FLD Analysis of PAHs:
| Parameter | Description | Reference |
| Column | Typically a polymeric C18 stationary phase designed for PAH analysis. | fda.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water is common. researchgate.net | researchgate.net |
| Detection | Fluorescence detection with programmed excitation and emission wavelengths for each PAH. uludag.edu.tr | uludag.edu.tr |
| Sample Preparation | Can involve extraction techniques like QuEChERS for complex matrices. fda.gov | fda.gov |
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including hydroxylated PAHs. nih.govresearchgate.net This method offers high resolution and provides structural information through mass fragmentation patterns. imrpress.com
For the analysis of hydroxylated PAHs like this compound, a derivatization step, often silylation, is typically required to increase the volatility and thermal stability of the analytes. nih.gov The GC-MS is often operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds. nih.govresearchgate.net This technique has been successfully applied to determine phenanthrene (B1679779) and its hydroxylated metabolites in various biological matrices such as blood, urine, and milk. nih.govresearchgate.net
Typical GC/MS Parameters for Hydroxyphenanthrene Analysis:
| Parameter | Setting | Reference |
| Injector Temperature | 270°C | ajrconline.org |
| Oven Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature. A typical program might start at 60°C and ramp up to 300°C. researchgate.net | researchgate.net |
| Carrier Gas | High purity helium at a constant flow rate. researchgate.net | researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV. imrpress.com | imrpress.com |
| Mass Analyzer | Quadrupole | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) | nih.govresearchgate.net |
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the analysis of hydroxylated PAHs in complex matrices. nih.govnemc.us This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry, minimizing the need for extensive sample preparation. nemc.us
LC-MS/MS methods are particularly useful for analyzing urinary metabolites of PAHs, providing valuable data for human exposure assessment. nih.gov The method typically involves enzymatic hydrolysis of conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up. nih.gov The use of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, which significantly enhances the specificity of the analysis. nih.gov
To further streamline the analytical process and increase sample throughput, online Solid Phase Extraction (SPE) can be directly coupled with HPLC-MS/MS. unimi.itthermofisher.com This automated approach reduces manual sample handling, minimizes potential for contamination, and improves reproducibility. mdpi.com
In an online SPE-HPLC-MS/MS system, the sample is loaded onto an SPE column where the analytes of interest are retained and concentrated while the matrix interferences are washed away. mdpi.com The retained analytes are then eluted directly onto the analytical HPLC column for separation and subsequent detection by MS/MS. thermofisher.commdpi.com This technique has been successfully applied to the determination of various PAH metabolites in human urine and other biological samples. unimi.itresearchgate.net A study for the simultaneous determination of seven PAH metabolites in human urine utilized a double ternary liquid chromatography system with online SPE, completing the analysis in 20 minutes. researchgate.net
Spectroscopic Elucidation Methodologies
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthesized or isolated compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. uobasrah.edu.iqmsu.edu Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide crucial information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. uobasrah.edu.iqresearchgate.net
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. uobasrah.edu.iqnih.gov The chemical shift of a proton is influenced by the electron density around it, with electron-withdrawing groups causing a downfield shift to higher ppm values. careerendeavour.com
¹³C NMR Spectroscopy : ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. careerendeavour.com The chemical shifts of carbon atoms are spread over a much wider range than proton chemical shifts, often making it easier to identify and count individual carbon atoms. careerendeavour.com The presence of carbonyl carbons, such as those in the dione (B5365651) moiety of this compound, would be clearly indicated by signals in the downfield region of the spectrum (typically 160-220 ppm). careerendeavour.com
The combination of ¹H NMR and ¹³C NMR, often supplemented with two-dimensional NMR techniques, allows for the complete and unambiguous assignment of the structure of this compound. beilstein-journals.orgrsc.org
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective analysis of this compound, especially from complex environmental or biological samples, requires robust sample preparation to isolate the analyte and remove interfering substances. nih.gov In some cases, chemical modification (derivatization) is necessary to improve analytical performance. phenomenex.com
The choice of extraction method depends on the sample matrix (e.g., water, soil, biological tissue). nih.gov Common goals are to efficiently transfer the analyte from the sample matrix into a clean solvent.
Liquid-Liquid Extraction (LLE): This is a standard method for aqueous samples. The water sample is mixed with a water-immiscible organic solvent (e.g., dichloromethane, hexane). This compound, being a moderately polar organic compound, will partition into the organic phase, which is then collected for analysis. thermofisher.comprimescholars.com
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, using a solid sorbent packed into a cartridge. iiserkol.ac.in For extracting phenolic compounds like this compound from water, a reversed-phase sorbent (e.g., C18) is often used. The sample is passed through the cartridge, the analyte adsorbs to the sorbent, interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.
Ultrasonic Extraction (Sonication): For solid samples like soil or sediment, ultrasonic extraction is a common technique. The sample is suspended in a suitable solvent (e.g., acetone/hexane mixture), and high-frequency sound waves are applied to disrupt the sample matrix and facilitate the transfer of the analyte into the solvent. primescholars.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is an efficient method for extracting organic compounds from solid matrices. nih.gov
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method, particularly Gas Chromatography (GC). gcms.cz Polar compounds containing active hydrogens, such as the phenolic hydroxyl group in this compound, are often non-volatile and can interact undesirably with the GC column, leading to poor peak shape and low sensitivity.
Silylation is the most common derivatization technique for such compounds. nih.gov It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. phenomenex.com
A key reagent for this purpose is N-trimethylsilylimidazole (TMSI) . TMSI is an imidazole (B134444) derivative that is highly effective for silylating hydroxyl groups and phenols. phenomenex.com The reaction is typically performed by heating the dried sample extract with TMSI in an aprotic solvent. The resulting TMS-ether of this compound is significantly more volatile and less polar, allowing for sharp, symmetrical peaks in GC-MS analysis. youtube.comresearchgate.net
Method Validation and Quality Assurance in Analysis
To ensure that the results of any quantitative analysis are reliable and accurate, the analytical method must be properly validated. Method validation is the process of demonstrating that a method is suitable for its intended purpose. scilit.com Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by creating a calibration curve from standards of known concentrations. iiserkol.ac.in
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a certified reference material or by performing recovery studies on spiked samples. primescholars.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). thermofisher.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified. scilit.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. primescholars.com
Quality assurance involves the routine use of control charts, certified reference materials, and participation in proficiency testing to ensure the method remains in a state of statistical control over time.
Table 4: Typical Method Validation Parameters for the Analysis of Polycyclic Aromatic Compounds
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.99 | Establishes the concentration range for accurate quantification. primescholars.com |
| Accuracy (Recovery) | 70-120% | Ensures the measurement reflects the true amount of analyte present. scilit.com |
| Precision (RSD) | < 15-20% | Demonstrates the reproducibility of the method. thermofisher.com |
| Limit of Detection (LOD) | Signal-to-Noise ratio > 3 | Defines the lower limit of detection capability. iiserkol.ac.in |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio > 10; or lowest validated concentration | Defines the lower limit for reliable quantitative measurements. primescholars.com |
Future Research Trajectories and Methodological Advancements for 7 Hydroxyphenanthrene 1,2 Dione Studies
Development of Novel and Sustainable Synthetic Routes
The synthesis of phenanthrene (B1679779) and its derivatives has traditionally relied on methods like the Bardhan–Sengupta synthesis, Haworth synthesis, and Pschorr synthesis. researchgate.netquimicaorganica.org These classic approaches, while foundational, often involve harsh reagents and multiple steps. Modern organic synthesis is increasingly shifting towards more sustainable and efficient methodologies. Future research in the synthesis of 7-Hydroxyphenanthrene-1,2-dione is likely to focus on:
Greener Oxidation Strategies: The oxidation of the parent phenanthrene molecule is a critical step in forming the dione (B5365651) structure. numberanalytics.comwikipedia.org Future routes will likely explore the use of environmentally benign oxidizing agents and catalytic systems to replace traditional heavy metal oxidants like chromic acid. wikipedia.org
Biocatalysis: The use of enzymes or whole-cell systems to carry out specific hydroxylation and oxidation reactions could offer a highly selective and sustainable route to this compound.
Photochemical Methods: Photochemical reactions, such as the Mallory reaction for forming the phenanthrene skeleton, could be adapted and optimized for the synthesis of specific hydroxylated and dione derivatives. wikipedia.org
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of complex organic molecules, and their application to phenanthrene derivative synthesis is a promising area of exploration.
Classic synthetic methods for phenanthrene provide a basis for developing more advanced and sustainable routes.
| Synthesis Method | Description | Reference |
| Bardhan–Sengupta Synthesis | A classic method involving the cyclization of a cyclohexanol (B46403) derivative onto an aromatic ring, followed by aromatization. | researchgate.netquimicaorganica.org |
| Haworth Synthesis | Based on the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640), followed by a series of reactions to form the third ring. | quimicaorganica.org |
| Pschorr Synthesis | Involves the intramolecular cyclization of a diazonium salt derived from an o-nitrobenzaldehyde and phenylacetic acid precursor. | researchgate.net |
Advanced Mechanistic Elucidation of Biological and Environmental Transformations
This compound is an intermediate in the microbial degradation of phenanthrene. nih.govnih.govnih.gov Understanding the precise mechanisms of its formation and subsequent transformation is critical for assessing its environmental fate and potential biological effects. Future research will likely focus on:
Enzyme-Substrate Interactions: Detailed structural and kinetic studies of the enzymes responsible for the formation and degradation of this compound, such as dioxygenases and dehydrogenases, will provide insights into their substrate specificity and catalytic mechanisms. nih.govresearchgate.netresearchgate.net
Metabolic Pathway Mapping: Identifying the complete metabolic pathway involving this compound in various microorganisms is essential. This includes identifying all downstream metabolites and understanding the regulatory networks that control the expression of the involved enzymes. nih.govnih.gov
Abiotic Transformation Processes: Investigating the role of abiotic factors such as photolysis and reaction with environmental oxidants in the transformation of this compound will provide a more complete picture of its environmental persistence.
The biodegradation of phenanthrene involves a series of enzymatic reactions, leading to the formation of various intermediates.
| Step | Enzymes Involved | Description | References |
| Initial Dioxygenation | Aromatic Ring-Hydroxylating Dioxygenases (RHDs) | Incorporation of two oxygen atoms into the phenanthrene ring to form dihydrodiols. | nih.govresearchgate.net |
| Dehydrogenation | Dihydrodiol Dehydrogenases (DHDHs) | Oxidation of dihydrodiols to form dihydroxyphenanthrenes. | researchgate.netresearchgate.net |
| Ring Cleavage | Dioxygenases | Cleavage of the aromatic ring of dihydroxyphenanthrenes, leading to further degradation. | nih.gov |
Innovation in High-Sensitivity and High-Throughput Analytical Methodologies
The accurate detection and quantification of this compound in complex environmental and biological matrices require highly sensitive and selective analytical methods. Future advancements in this area are expected to include:
Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) will enable the unambiguous identification and quantification of this compound and its isomers, even at trace levels. nih.govumn.edu
Novel Derivatization Reagents: The development of new derivatization agents that react specifically with the dione or hydroxyl groups of the molecule can enhance its detectability by techniques like fluorescence or mass spectrometry. nih.govumn.eduresearchgate.net
High-Throughput Screening (HTS) Assays: The development of HTS methods, potentially based on fluorescence or colorimetric assays, would facilitate the rapid screening of large numbers of samples for the presence of phenanthrene diones. mdpi.com
Biosensors: The creation of biosensors utilizing enzymes or antibodies that specifically recognize this compound could provide a means for real-time, in-situ monitoring.
A variety of analytical techniques are employed for the detection of phenanthrene and its metabolites.
| Analytical Technique | Detector | Application | References |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence, Mass Spectrometry (MS) | Separation and quantification of phenanthrene metabolites, including quinones, in biological and environmental samples. | nih.govumn.eduresearchgate.netfrontiersin.org |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Analysis of volatile and semi-volatile phenanthrene degradation products. | nih.govcdc.gov |
Integration of Omics Technologies in Biotransformation Research
The application of "omics" technologies is revolutionizing the study of microbial metabolism and its interaction with environmental contaminants. For this compound, the integration of these technologies will be crucial for a holistic understanding of its biotransformation. acs.org
Proteomics: Identifying the specific enzymes that are upregulated in the presence of phenanthrene provides direct evidence of the proteins involved in its degradation pathways. researchgate.netresearchgate.netnih.govconsensus.app
Metabolomics: Comprehensive analysis of the suite of small molecules present in a biological system can reveal novel metabolites of this compound and help to reconstruct its metabolic fate. researchgate.netresearchgate.netacs.org
Genomics and Transcriptomics: Sequencing the genomes of phenanthrene-degrading microorganisms and analyzing their gene expression patterns can identify the genes encoding the key metabolic enzymes and regulatory proteins. researchgate.netresearchgate.netnih.gov
The integration of these omics approaches provides a powerful framework for elucidating the complex biological processes governing the transformation of phenanthrene and its derivatives. researchgate.netresearchgate.netacs.org
Sophisticated Computational Modeling for Structure-Property and Structure-Activity Prediction
Computational modeling techniques are becoming increasingly valuable for predicting the physicochemical properties, environmental behavior, and biological activity of chemical compounds. For this compound, these methods can guide future experimental work.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or toxicity of this compound and related compounds based on their molecular descriptors. nih.govnih.govepa.gov
Molecular Docking: Docking simulations can be used to predict how this compound interacts with the active sites of metabolic enzymes, providing insights into the mechanisms of its biotransformation.
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic properties, reactivity, and spectral characteristics of this compound, aiding in the interpretation of experimental data.
High-Throughput Virtual Screening (HTVS): HTVS can be used to computationally screen virtual libraries of phenanthrene derivatives to identify candidates with desired properties, such as high reactivity for specific applications or low environmental persistence. mdpi.com
Exploration of New Applications for Phenanthrene Diones in Chemical Biology and Materials Science
The unique chemical structure of phenanthrene diones, including this compound, suggests potential for a range of applications beyond their role as metabolic intermediates.
Chemical Biology Probes: The reactivity of the dione functionality could be exploited to design chemical probes for studying biological processes. For example, they could be used to label specific proteins or to generate reactive oxygen species in a controlled manner for studying oxidative stress.
Materials Science: Phenanthrene derivatives have been investigated for their use in organic electronics, such as organic photovoltaic cells. elsevierpure.com The introduction of hydroxyl and dione functionalities could be used to tune the electronic and self-assembly properties of these materials. Phenanthrene diones also serve as precursors in the synthesis of some dyes and pigments. numberanalytics.com
Fluorescent Probes: The phenanthrene core is fluorescent, and derivatives have been used as fluorescent probes in DNA. nih.gov The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for novel fluorescent sensors.
The exploration of these future research trajectories will undoubtedly lead to a more profound understanding of this compound and pave the way for innovative applications in science and technology.
Q & A
Q. What are the established synthetic routes for 7-Hydroxyphenanthrene-1,2-dione, and how can reaction conditions be optimized for yield?
Synthesis of this compound typically involves functionalization of phenanthrene derivatives. A common approach is oxidative hydroxylation of phenanthrene-1,2-dione using hydroxylating agents like H2O2/Fe(II) systems under acidic conditions. Optimization strategies include:
- Temperature control : Reactions performed at 50–70°C minimize side products like over-oxidized quinones .
- Catalyst selection : Fe(II)-EDTA complexes improve regioselectivity for the 7-position .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
A combination of techniques is critical:
- NMR spectroscopy : <sup>1</sup>H NMR shows distinct aromatic proton splitting patterns for the 7-hydroxy group (δ 9.2–9.5 ppm, singlet) and dione carbonyls (δ 180–190 ppm in <sup>13</sup>C NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]<sup>+</sup> at m/z 238.0634 for C14H8O3) .
- X-ray crystallography : Resolves spatial arrangement of hydroxyl and dione groups in crystalline form .
Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?
- Solubility : Moderately soluble in DMSO, DMF, and THF but poorly soluble in water. Pre-sonication in warm DMSO (40°C) improves dissolution .
- Stability : Degrades under UV light and alkaline conditions. Store in amber vials at 2–8°C under inert gas (e.g., N2) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?
The dione moiety enables covalent binding to cysteine residues in proteins, making it a candidate for enzyme inhibition studies. Key assays include:
- Kinetic assays : Measure inhibition of redox enzymes (e.g., cytochrome P450) via UV-Vis monitoring of NADPH depletion .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2) using MTT assays, with IC50 values typically <10 µM .
- Molecular docking : Predict binding affinity to targets like Keap1-Nrf2 using AutoDock Vina (ΔG ≤ −8 kcal/mol reported) .
Q. What computational methods are effective for modeling the electronic properties of this compound in material science applications?
Q. How should researchers address contradictions in reported toxicity data for this compound?
Discrepancies often arise from variability in experimental models . Mitigation strategies:
Q. What advanced spectroscopic techniques resolve tautomeric equilibria in this compound?
- Solid-state IR-LD spectroscopy : Identifies keto-enol tautomerism via carbonyl stretches (1670 cm<sup>−1</sup> for keto, 1620 cm<sup>−1</sup> for enol) .
- Variable-temperature NMR : Monitors equilibrium shifts between tautomers in DMSO-d6 at 25–80°C .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C14H8O3 | |
| Melting Point | 218–220°C | |
| LogP (Octanol-Water) | 2.1 ± 0.3 | |
| UV-Vis λmax (EtOH) | 254 nm, 310 nm (shoulder) |
Q. Table 2. Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Fe(II)-EDTA | DMF | 60 | 72 |
| None | THF | 70 | 38 |
| Cu(I) | Acetone | 50 | 55 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
